Ethyl 3-methoxy-4-nitrophenylacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1258845-94-1 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.227 |
IUPAC Name |
ethyl 2-(3-methoxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-4-5-9(12(14)15)10(6-8)16-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
KYWDNCBINYXTAE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |
Synonyms |
Benzeneacetic acid, 3-Methoxy-4-nitro-, ethyl ester |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Ethyl 3 Methoxy 4 Nitrophenylacetate
Esterification Approaches
Esterification, the quintessential reaction for forming esters from carboxylic acids and alcohols, represents a primary route for the synthesis of Ethyl 3-methoxy-4-nitrophenylacetate. This can be accomplished directly from the corresponding carboxylic acid or via an exchange of alkoxy groups from a pre-existing ester.
Direct Esterification of 3-Methoxy-4-nitrophenylacetic Acid with Ethanol (B145695)
The most direct method for synthesizing this compound is the Fischer esterification of 3-Methoxy-4-nitrophenylacetic Acid with ethanol. This equilibrium-controlled reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction towards the product.
The Fischer esterification process is reliant on acid catalysis to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. Strong mineral acids are commonly employed for this purpose.
Commonly Used Strong Acid Catalysts:
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Catalytic amounts | High catalytic activity, readily available, acts as a dehydrating agent. | Can lead to side reactions and charring, corrosive, difficult to separate from the product. |
| Hydrochloric Acid (HCl) | Catalytic amounts | Effective catalyst. | Volatile, can be corrosive. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amounts | Solid, less corrosive than sulfuric acid, easier to handle. | Can be more expensive than mineral acids. |
The general mechanism for the acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of 3-Methoxy-4-nitrophenylacetic Acid by the acid catalyst. This is followed by the nucleophilic attack of ethanol on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound and regenerate the acid catalyst.
To maximize the yield and purity of this compound via direct esterification, several reaction parameters can be optimized. As it is an equilibrium process, Le Chatelier's principle is a key consideration.
Key Optimization Parameters:
Reactant Stoichiometry: Utilizing a large excess of one reactant, typically the less expensive ethanol, can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com Studies on similar esterification reactions have shown that increasing the alcohol-to-acid molar ratio can significantly improve conversion rates. cetjournal.it
Removal of Water: The continuous removal of water, a byproduct of the reaction, is crucial for driving the equilibrium forward. This can be achieved through various techniques, including azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents.
Temperature: The reaction is typically carried out at the reflux temperature of the alcohol used. The optimal temperature will depend on the specific reactants and catalyst, with a balance needed to ensure a reasonable reaction rate without causing degradation of the starting materials or products.
Catalyst Loading: The amount of acid catalyst used can influence the reaction rate. While a higher catalyst concentration can accelerate the reaction, it may also increase the likelihood of side reactions. Optimization of catalyst loading is therefore essential.
Illustrative Data on Esterification Optimization (General):
| Parameter | Variation | Effect on Yield | Reference |
| Alcohol:Acid Molar Ratio | 1:1 to 100:1 | Increased yield with higher alcohol ratio. | masterorganicchemistry.com |
| Temperature | 50°C to 250°C | Increased rate with higher temperature, but potential for side reactions. | researchgate.net |
| Catalyst Concentration | Varies | Increased rate up to an optimal point. | researchgate.net |
Transesterification Strategies
Transesterification can be catalyzed by both acids and bases. nih.govmasterorganicchemistry.com The choice of catalyst depends on the nature of the substrate and the desired reaction conditions.
Acid-Catalyzed Transesterification: Similar to direct esterification, strong acids like sulfuric acid or p-toluenesulfonic acid can be used. The mechanism involves protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack by ethanol. masterorganicchemistry.com To drive the reaction to completion, it is often necessary to use a large excess of ethanol. masterorganicchemistry.com
Base-Catalyzed Transesterification: Strong bases, such as sodium ethoxide, can also catalyze the reaction. The base deprotonates the ethanol to form the more nucleophilic ethoxide ion, which then attacks the carbonyl carbon of the starting ester. masterorganicchemistry.com This method is often faster than acid-catalyzed transesterification but is sensitive to the presence of water and free acids in the reactants.
Organometallic Catalysts: Certain organometallic compounds, such as those based on tin or titanium, have been shown to be effective catalysts for transesterification reactions. researchgate.net These catalysts can offer milder reaction conditions and improved selectivity.
Comparison of Transesterification Catalysts:
| Catalyst Type | Example | Mechanism | Advantages |
| Acid | H₂SO₄, p-TsOH | Protonation of carbonyl | Tolerant to water, works for a wide range of substrates. |
| Base | NaOEt, KOEt | Formation of alkoxide | Often faster than acid catalysis. |
| Organometallic | Dibutyltin(IV) oxide | Lewis acid activation | Mild conditions, high selectivity. researchgate.net |
The outcome of a transesterification reaction can be influenced by whether it is under thermodynamic or kinetic control.
Thermodynamic Control: This is achieved when the reaction is reversible and allowed to reach equilibrium. The product distribution will reflect the relative stabilities of the starting materials and products. To favor the formation of this compound under thermodynamic control, a large excess of ethanol would be used to shift the equilibrium.
Kinetic Control: This is favored under conditions where the reaction is essentially irreversible, or when the reaction is stopped before equilibrium is reached. The major product will be the one that is formed the fastest. The choice of catalyst and reaction temperature can influence which product is kinetically favored. For instance, a more reactive but sterically hindered alcohol might react slower than a less hindered one, even if the resulting ester is thermodynamically more stable.
In the context of synthesizing this compound from its methyl ester, using a large excess of ethanol and allowing the reaction to proceed for an extended period would favor the thermodynamically controlled product, which is the desired ethyl ester. The removal of the displaced methanol (B129727) would also drive the reaction to completion.
Arylacetic Acid and Precursor Functionalization
The functionalization of the aromatic ring of phenylacetic acid derivatives is a critical step in the synthesis of this compound. The directing effects of the substituents on the phenyl ring play a crucial role in determining the feasibility and outcome of these reactions.
Nucleophilic Substitution Reactions on Halogenated Precursors
One potential, albeit less direct, pathway to this compound involves the use of a halogenated precursor. This multi-step approach would first require the regioselective installation of a halogen atom on the aromatic ring, which then serves as a leaving group for a subsequent nucleophilic substitution reaction to introduce the nitro group.
The initial step in this synthetic strategy is the regioselective halogenation of a suitable precursor, such as ethyl 3-methoxyphenylacetate. The methoxy (B1213986) group is an ortho-, para-directing activator, while the ethyl acetate (B1210297) group is a weak deactivator. Electrophilic halogenation, for instance, bromination using bromine in acetic acid, would be expected to yield a mixture of products with the halogen at the positions activated by the methoxy group. The primary products would likely be ethyl 2-bromo-5-methoxyphenylacetate and ethyl 4-bromo-3-methoxyphenylacetate.
Following the isolation of the desired halogenated intermediate, a nucleophilic aromatic substitution reaction would be necessary to introduce the nitro group. However, direct nucleophilic substitution of an aryl halide with a nitrite salt to form a nitro compound is generally challenging and not a standard method for aromatic nitration. A more plausible, though multi-step, alternative involves the conversion of the aryl halide to an organometallic compound, which could then be reacted with a nitrating agent. A more classical and feasible approach would be to introduce an amino group via a reaction such as the Buchwald-Hartwig amination, followed by oxidation or a Sandmeyer reaction sequence to yield the nitro group. The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a versatile method for introducing a variety of functional groups, including halogens, cyano groups, and nitro groups, onto an aromatic ring.
| Step | Reaction | Reagents and Conditions | Expected Outcome |
| 1 | Regioselective Halogenation | Ethyl 3-methoxyphenylacetate, Br₂, Acetic Acid | Mixture of halogenated isomers |
| 2 | Nucleophilic Substitution (Hypothetical) | Isolated halogenated precursor, Nitrating agent | Introduction of the nitro group |
This table presents a hypothetical pathway as direct nucleophilic substitution for nitration on this specific substrate is not commonly documented.
In nucleophilic aromatic substitution reactions, the nature of the leaving group significantly influences the reaction rate and efficiency. The reactivity of aryl halides in such reactions generally follows the order I > Br > Cl > F. This is because the carbon-halogen bond strength increases from iodine to fluorine, making the C-F bond the most difficult to break. Therefore, for a hypothetical nucleophilic substitution to introduce the nitro group, an iodo-substituted precursor would be expected to be more reactive than a bromo- or chloro-substituted one. However, the feasibility of this specific transformation remains a significant consideration, with other synthetic routes often being more practical.
| Leaving Group | Relative Reactivity | Bond Strength (approx. kcal/mol) |
| I | Highest | ~65 |
| Br | High | ~81 |
| Cl | Moderate | ~96 |
| F | Lowest | ~115 |
This table illustrates the general trend of leaving group ability in nucleophilic aromatic substitution reactions.
Nitration of Methoxy-Substituted Phenylacetate (B1230308) Precursors
A more direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of a methoxy-substituted phenylacetate precursor, namely ethyl 3-methoxyphenylacetate. This approach leverages the directing effects of the substituents already present on the aromatic ring to achieve the desired regiochemistry.
The regioselectivity of the nitration of ethyl 3-methoxyphenylacetate is governed by the electronic effects of the methoxy (-OCH₃) and the ethyl acetate (-CH₂COOEt) substituents. The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The ethyl acetate group is a weakly deactivating group.
In electrophilic aromatic substitution reactions, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially attack the positions most activated by the electron-donating group. In the case of ethyl 3-methoxyphenylacetate, the positions ortho and para to the methoxy group are the 2, 4, and 6 positions. The 4-position is para to the methoxy group and is sterically unhindered, making it a highly favorable site for electrophilic attack. The 2- and 6-positions are ortho to the methoxy group, with the 6-position being sterically hindered by the adjacent ethyl acetate group. Therefore, the major product of the nitration of ethyl 3-methoxyphenylacetate is the desired this compound.
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
| -OCH₃ | 3 | Activating | Ortho, Para |
| -CH₂COOEt | 1 | Weakly Deactivating | Ortho, Para |
To minimize the formation of undesired isomers during the nitration of ethyl 3-methoxyphenylacetate, careful control of reaction conditions is essential. The choice of nitrating agent and reaction temperature can significantly impact the product distribution.
A common nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). By using a controlled amount of the nitrating agent and maintaining a low reaction temperature (typically 0-10 °C), the selectivity for the thermodynamically favored para-nitration product can be enhanced. The formation of dinitro products and other isomers can be suppressed by avoiding excessive heating and prolonged reaction times.
| Reaction Condition | Effect on Isomer Formation |
| Low Temperature (0-10 °C) | Increases selectivity for the major isomer, reduces side reactions. |
| Controlled Stoichiometry of Nitrating Agent | Minimizes the formation of dinitrated byproducts. |
| Choice of Solvent | Can influence the solubility of reactants and the stability of intermediates, affecting selectivity. |
Mechanistic Aspects of Electrophilic Aromatic Nitration
A crucial step in the synthesis of this compound is the introduction of a nitro group (-NO₂) onto the aromatic ring, a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism for this transformation is well-established and proceeds through several key stages.
The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
The nitronium ion is the active electrophile that attacks the electron-rich π system of the benzene (B151609) ring. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a weak base in the reaction mixture, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the nitro-substituted aromatic compound.
Advanced Synthetic Techniques and Green Chemistry Applications
Modern synthetic chemistry places a strong emphasis on the development of more efficient, sustainable, and environmentally benign methodologies. These principles are applicable to the synthesis of arylacetates like this compound.
Palladium-catalyzed carbonylation reactions represent a powerful and versatile method for the synthesis of esters, including arylacetates. researchgate.netru.nlnih.gov These reactions typically involve the coupling of an aryl halide or triflate with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. This approach offers a direct route to the arylacetate structure.
The general catalytic cycle for a palladium-catalyzed alkoxycarbonylation involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
CO Insertion: Carbon monoxide inserts into the palladium-carbon bond to form an acyl-palladium complex.
Alcoholysis: The alcohol reacts with the acyl-palladium complex to generate the ester product and a palladium(II) hydride species.
Reductive Elimination: The palladium(II) hydride species undergoes reductive elimination to regenerate the active palladium(0) catalyst and a proton, which is neutralized by the base.
Recent advancements have focused on expanding the scope of these reactions to include unactivated alkyl bromides under mild conditions and low carbon monoxide pressures. organic-chemistry.org
In line with the principles of green chemistry, efforts have been made to develop synthetic methods that avoid the use of halogenated compounds and stoichiometric amounts of base, which can generate significant waste. While specific examples for the synthesis of this compound via these methods are not detailed in the provided search results, the general trends in organic synthesis point towards the development of such cleaner technologies.
Metal-Catalyzed Carbonylation Reactions for Arylacetate Synthesis
Ligand Design for Enhanced Catalytic Activity
While the direct nitration of aromatic compounds is often accomplished using strong acids, there is a growing interest in catalytic methods to achieve higher selectivity and milder reaction conditions. The design of sophisticated ligands for metal catalysts plays a pivotal role in modulating their activity and selectivity in nitration reactions.
For the nitration of ethyl 3-methoxyphenylacetate, the development of ligands would focus on achieving high regioselectivity, favoring the introduction of the nitro group at the C4 position, which is activated by the methoxy group and ortho-para directing. The steric and electronic properties of the ligands are crucial. Electron-donating ligands can enhance the catalytic activity of the metal center, while bulky ligands can influence the regioselectivity of the nitration.
Research in the broader field of catalytic nitration has explored the use of various metal complexes. For instance, complexes of transition metals with Schiff base or phosphine ligands have been investigated for their potential to activate nitrating agents under milder conditions. The design of ligands with specific pockets that can selectively bind the ethyl 3-methoxyphenylacetate substrate in a favorable orientation for nitration at the desired position is a key area of ongoing research.
Table 1: Hypothetical Ligand Influence on Catalytic Nitration of Ethyl 3-methoxyphenylacetate
| Ligand Type | Proposed Metal Center | Expected Outcome on Regioselectivity (4-nitro isomer) | Rationale |
| Bulky Schiff Base | Fe(III) or Cu(II) | High | Steric hindrance at the ortho positions (C2, C6) would favor substitution at the less hindered C4 position. |
| Electron-Rich Phosphine | Pd(II) or Pt(II) | Moderate to High | Increased electron density on the metal center could enhance the generation of the active nitrating species and influence the electronic environment of the substrate. |
| Chiral Bipyridine | Ru(II) or Rh(II) | Moderate | While not directly influencing regioselectivity in this achiral transformation, chiral ligands can create a specific steric environment that may favor one position over others. |
Exploration of Sustainable Solvents and Reaction Media
The choice of solvent is critical in developing environmentally benign synthetic processes. Traditional nitration reactions often employ hazardous and corrosive solvents like concentrated sulfuric acid or volatile organic compounds. The exploration of sustainable alternatives is a key aspect of green chemistry.
For the synthesis of this compound, several classes of green solvents could be considered. Ionic liquids (ILs) have emerged as promising media for nitration reactions. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives. Furthermore, the properties of ILs can be tuned by modifying the cation and anion, potentially influencing the reactivity and selectivity of the nitration process.
Deep eutectic solvents (DESs), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, represent another class of green solvents. They are often biodegradable, non-toxic, and inexpensive. The use of a DES could facilitate the nitration of ethyl 3-methoxyphenylacetate under milder conditions and simplify product isolation.
Solvent-free reaction conditions, where the neat reactants are mixed, perhaps with a solid catalyst, represent the most sustainable approach by completely eliminating solvent waste.
Table 2: Comparison of Potential Sustainable Solvents for the Nitration of Ethyl 3-methoxyphenylacetate
| Solvent/Medium | Potential Advantages | Potential Challenges |
| Ionic Liquids (e.g., [bmim][NO3]) | Non-volatile, reusable, can act as both solvent and catalyst. | High cost, potential toxicity of some ILs, and product separation. |
| Deep Eutectic Solvents (e.g., Choline chloride:urea) | Biodegradable, low cost, easy to prepare. | Viscosity can be high, and stability at reaction temperatures needs to be considered. |
| Supercritical Carbon Dioxide (scCO2) | Non-toxic, non-flammable, easily removed from the product. | Requires high-pressure equipment, and the solubility of reactants may be limited. |
| Solvent-Free | Eliminates solvent waste, can lead to higher reaction rates. | Potential for high viscosity, and heat dissipation can be challenging in batch processes. |
Continuous Flow Synthesis Approaches
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for highly exothermic and potentially hazardous reactions like nitration. The small reactor volumes, high surface-area-to-volume ratios, and precise control over reaction parameters (temperature, pressure, and residence time) in microreactors or flow reactors lead to enhanced safety, improved heat and mass transfer, and often higher yields and selectivities.
The continuous flow synthesis of this compound would typically involve pumping a solution of ethyl 3-methoxyphenylacetate and a nitrating agent (e.g., a mixture of nitric and sulfuric acid, or a milder nitrating agent in a suitable solvent) through a heated or cooled reactor coil. The product stream would then be collected, and the product isolated after a suitable work-up.
This approach allows for the rapid optimization of reaction conditions and can be readily scaled up by running the process for a longer duration or by using multiple reactors in parallel. The inherent safety of flow chemistry makes it particularly suitable for nitration reactions, minimizing the risk of thermal runaway. Recent advancements have focused on developing integrated flow systems that combine reaction, separation, and purification steps into a single, automated process.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk of thermal runaway due to poor heat dissipation in large volumes. | Inherently safer due to small reactor volumes and excellent heat transfer. |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending reaction time or using parallel reactors. |
| Reaction Time | Often requires longer reaction times to ensure complete conversion. | Shorter residence times are typically sufficient due to efficient mixing and heat transfer. |
| Productivity | Limited by the size of the reaction vessel. | Can achieve high productivity through continuous operation. |
Mechanistic Investigations and Reactivity Studies of Ethyl 3 Methoxy 4 Nitrophenylacetate
Ester Hydrolysis and Transesterification Mechanisms of Ethyl 3-methoxy-4-nitrophenylacetate
The hydrolysis of this compound, the cleavage of its ester bond to form 3-methoxy-4-nitrophenylacetic acid and ethanol (B145695), can be achieved under both acidic and basic conditions. Each pathway proceeds through a distinct mechanism involving nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. vanderbilt.edu
Acid-Catalyzed Hydrolysis Kinetics
The acid-catalyzed hydrolysis of esters like this compound typically follows a bimolecular A-2 (Acid-catalyzed, bimolecular) mechanism. libretexts.orgyoutube.com This process is the reverse of the Fischer esterification. ucalgary.ca The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. vanderbilt.edudtic.milchemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as a water molecule. libretexts.orgucalgary.ca
The subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. libretexts.org A proton transfer then occurs, converting the ethoxy group (-OCH₂CH₃) into a good leaving group (ethanol, CH₃CH₂OH). libretexts.org Finally, the elimination of ethanol and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid product. chemguide.co.uk The reaction is reversible, and to drive it towards completion, a large excess of water is typically used. libretexts.orgchemguide.co.uk
The kinetics of this reaction are influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy (B1213986) group (-OCH₃) at the para and meta positions, respectively, affects the stability of the transition state. The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these electronic effects. walisongo.ac.idwikipedia.org The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects, while the substituent constant (σ) quantifies the electronic influence of a particular substituent. For acid-catalyzed ester hydrolysis, the ρ value is typically small, indicating modest sensitivity to electronic effects. wikipedia.org Electron-withdrawing groups generally have a slight accelerating effect on the rate of hydrolysis.
Table 1: Hammett Substituent Constants (σ) for Selected Groups
This table provides a selection of Hammett constants for common substituents at the meta and para positions, which are used to predict the electronic influence on reaction rates and equilibria.
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -OCH₃ | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
Data sourced from established physical organic chemistry literature. libretexts.org
Base-Catalyzed Hydrolysis Mechanisms, including Tetrahedral Intermediates
Base-catalyzed hydrolysis, also known as saponification, is a widely used and generally irreversible method for cleaving esters. libretexts.orgchemistrysteps.com The mechanism involves a nucleophilic acyl substitution pathway. libretexts.org The reaction begins with the direct attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the electrophilic carbonyl carbon of the ester. ucalgary.cauomustansiriyah.edu.iq
This attack results in the formation of a negatively charged tetrahedral intermediate. libretexts.orgresearchgate.netwikipedia.org This intermediate is a key feature of the reaction mechanism. wikipedia.org The subsequent step is the collapse of this intermediate, where the carbon-oxygen double bond is reformed, and the ethoxide ion (⁻OCH₂CH₃) is expelled as the leaving group. uomustansiriyah.edu.iq
Nucleophilic Attack at the Carbonyl Carbon
The central event in the hydrolysis of this compound is the nucleophilic attack at the carbonyl carbon. ucalgary.cauomustansiriyah.edu.iq The carbonyl group (C=O) is polarized, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). This inherent electrophilicity of the carbonyl carbon makes it a prime target for nucleophiles. chemistrytalk.org
In the context of hydrolysis, the nucleophile is either a water molecule (in acid-catalyzed reactions) or a hydroxide ion (in base-catalyzed reactions). chemistrytalk.org The reaction proceeds via a nucleophilic acyl substitution mechanism, a two-stage process involving addition followed by elimination. vanderbilt.edu First, the nucleophile adds to the carbonyl group, breaking the π-bond and forming a tetrahedral intermediate. vanderbilt.edu In the second stage, the intermediate collapses, reforming the carbonyl π-bond and expelling the leaving group (the ethoxy group). vanderbilt.edu
The reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: acid chlorides > acid anhydrides > esters > amides. chemistrytalk.org Esters are less reactive than acid chlorides and anhydrides but more reactive than amides. uomustansiriyah.edu.iq
Reactions Involving the Active Methylene (B1212753) Group
The methylene (-CH₂-) group in this compound is situated between two electron-withdrawing groups: the nitro-substituted aromatic ring and the ester carbonyl group. This specific positioning renders the protons on this methylene group acidic, and it is therefore referred to as an "active methylene group." tardigrade.invedantu.com
Deprotonation and Carbanion Formation
The acidity of the active methylene protons allows for their removal by a suitable base, leading to the formation of a carbanion. chemistrysteps.combyjus.com This deprotonation is facilitated because the resulting negative charge on the carbon is stabilized by both inductive and resonance effects. quora.comquora.com
The electron-withdrawing nitro group (-NO₂) on the phenyl ring strongly stabilizes the negative charge through both its -I (inductive) and -R (resonance) effects. infinitylearn.comvedantu.com The negative charge can be delocalized onto the nitro group, particularly when it is in the ortho or para position relative to the benzylic carbon. infinitylearn.com Similarly, the adjacent ester carbonyl group also stabilizes the carbanion via resonance, delocalizing the electron pair onto the carbonyl oxygen.
Table 2: Approximate pKa Values of Representative Carbon Acids
This table shows the approximate pKa values for various compounds with active methylene or other acidic protons, illustrating the effect of adjacent electron-withdrawing groups on acidity.
| Compound | Structure | Approximate pKa |
| Methane | CH₄ | ~56 |
| Acetone | CH₃COCH₃ | ~19 |
| Ethyl Acetate (B1210297) | CH₃COOCH₂CH₃ | ~25 |
| Nitromethane | CH₃NO₂ | ~10 |
| Malonic Ester | CH₂(COOCH₂CH₃)₂ | ~13 |
| p-Nitrobenzyl carbanion precursor | O₂N-C₆H₄-CH₃ | ~20-22 (est.) |
Data compiled from various sources in physical and organic chemistry. The pKa of the title compound is expected to be significantly lower than that of ethyl acetate due to the additional stabilization from the nitroaromatic ring. walisongo.ac.idnih.govquora.com
Alkylation Reactions (e.g., with Alkyl Halides)
The methylene group (-CH2-) situated between the carbonyl of the ester and the nitrophenyl ring is considered an "active methylene" group. The electron-withdrawing nature of both the adjacent ester and the nitrophenyl ring increases the acidity of the protons on this carbon, making them susceptible to deprotonation by a suitable base.
In principle, the resulting carbanion can act as a nucleophile in reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the alpha-position. This is a standard method for the alkylation of active methylene compounds. eurjchem.comyoutube.com The general scheme for such a reaction would be:
Deprotonation: Treatment of this compound with a base (e.g., sodium ethoxide, potassium tert-butoxide) would generate the corresponding enolate anion.
Nucleophilic Attack: The enolate would then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the alkylated product.
The choice of base and reaction conditions would be critical to optimize the yield and prevent side reactions, such as dialkylation or hydrolysis of the ester. Studies on similar compounds like ethyl nitroacetate (B1208598) have shown that the choice of base and the use of phase transfer catalysis can significantly influence the outcome of such alkylation reactions. mdma.ch
Condensation Reactions and Cyclization Processes
The active methylene group in this compound would be expected to participate in various condensation reactions. These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond.
Claisen-Type Condensations: While a classical Claisen condensation involves the self-condensation of two ester molecules, the active methylene group of this compound could potentially react with other carbonyl compounds (aldehydes or ketones) in a base-catalyzed condensation. This would lead to the formation of a new carbon-carbon bond and subsequent dehydration could yield an α,β-unsaturated system.
Knoevenagel Condensation: In the presence of a weak base, the active methylene group could condense with aldehydes or ketones. This reaction is a well-established method for the formation of carbon-carbon double bonds.
Cyclization Processes: The functional groups on this compound offer possibilities for intramolecular or intermolecular cyclization reactions to form heterocyclic systems. For example, reduction of the nitro group to an amine (see section 3.3.1) would introduce a nucleophilic center that could potentially react with the ester group (or a modified form of it) to form a lactam ring. The specifics of such cyclizations would depend on the reaction conditions and the presence of other reagents.
Transformations of Aromatic Substituents
Reduction of the Nitro Group to an Amine
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods could theoretically be applied to this compound.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. This typically involves the use of a metal catalyst and a source of hydrogen.
| Catalyst | Hydrogen Source | General Conditions | Potential Outcome for this compound |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature and pressure, various solvents (e.g., ethanol, ethyl acetate) | Reduction of the nitro group to an amine. This is a widely used and generally high-yielding method. |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Mild conditions | Effective for nitro group reduction. |
| Raney Nickel (Raney Ni) | Hydrogen Gas (H₂) or Hydrazine | Can require elevated temperature and pressure | Another viable option for the reduction. |
The general pathway for catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. Intermediates such as nitroso and hydroxylamine (B1172632) species are formed during this process.
Chemoselective Reduction Methods
Chemoselective reduction aims to reduce the nitro group while leaving other functional groups, such as the ester, intact. This is particularly important for complex molecules.
Several reagents are known for the chemoselective reduction of nitroarenes:
Metal-Acid Systems: Reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH) are classic methods for nitro group reduction and are generally compatible with ester functionalities.
Sodium Dithionite (Na₂S₂O₄): This reagent is often used for the selective reduction of nitro groups in the presence of other reducible functional groups.
Nanoparticle Catalysts: Recent research has focused on the use of metal nanoparticles, such as silver nanoparticles supported on various materials, for the chemoselective reduction of nitroaromatics in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov
For this compound, a chemoselective method would be crucial to avoid the reduction of the ester group to an alcohol.
Reactions of the Methoxy Group (e.g., Demethylation)
The methoxy group (-OCH₃) on the aromatic ring is generally stable but can be cleaved to form a hydroxyl group (-OH) under specific conditions. This demethylation is an important reaction for modifying the properties of the molecule or for further functionalization.
Common reagents for the demethylation of aryl methyl ethers include:
| Reagent | General Conditions | Mechanism |
| Boron Tribromide (BBr₃) | Typically low temperatures in an inert solvent like dichloromethane. chem-station.com | A strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. |
| Hydrobromic Acid (HBr) | Often used as a concentrated aqueous solution at elevated temperatures. chem-station.com | A strong Brønsted acid that protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. |
| Aluminum Chloride (AlCl₃) | Can be used as a Lewis acid, often in the presence of a nucleophile. | Similar to BBr₃, it activates the ether for cleavage. |
| Thiolates | Reagents like sodium ethanethiolate (NaSEt) in a polar aprotic solvent (e.g., DMF). | A nucleophilic demethylation where the thiolate anion attacks the methyl group. |
The choice of demethylating agent would depend on the desired selectivity and the compatibility with the other functional groups in this compound. For instance, strongly acidic conditions might also lead to the hydrolysis of the ester group. The presence of the electron-withdrawing nitro group might also influence the reactivity of the methoxy group. Studies on related methoxy-substituted aromatic compounds have explored the regioselectivity of demethylation when multiple methoxy groups are present. google.comgoogle.comnih.gov
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring
The reactivity of the phenyl ring in this compound towards aromatic substitution is governed by the electronic effects of its substituents: the methoxy group (-OCH3), the nitro group (-NO2), and the ethyl acetate moiety (-CH2COOEt).
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The directing effects of the existing substituents determine the position of the incoming electrophile.
Methoxy Group (-OCH3): This is an activating group and directs incoming electrophiles to the ortho and para positions relative to it. This is due to its ability to donate electron density to the ring through resonance.
Nitro Group (-NO2): This is a strongly deactivating group, withdrawing electron density from the ring and making electrophilic substitution more difficult. msu.edudoubtnut.com It directs incoming electrophiles to the meta position relative to itself. msu.edudoubtnut.comchemguide.co.uk
Ethyl Acetate Moiety (-CH2COOEt): This group is weakly deactivating due to the inductive effect of the ester group.
Considering the positions on the ring of this compound, the methoxy group is at position 3 and the nitro group at position 4. The potential sites for electrophilic attack are positions 2, 5, and 6. The activating methoxy group directs to positions 2 (ortho) and 4 (para, already substituted), while the deactivating nitro group directs to position 6 (meta). The interplay of these effects suggests that electrophilic substitution would likely occur at position 6, which is ortho to the activating methoxy group and meta to the deactivating nitro group. askfilo.comlibretexts.org Attack at position 2 would be sterically hindered by the adjacent ethyl acetate group.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-poor aromatic ring, typically one bearing strong electron-withdrawing groups. The nitro group in this compound makes the ring susceptible to nucleophilic attack. nih.govresearchgate.net The positions ortho and para to the nitro group are the most activated towards nucleophilic attack. doubtnut.comrsc.org
In this molecule, the positions ortho to the nitro group are 3 (substituted with methoxy) and 5. The position para to the nitro group is occupied by the ethyl acetate group. A nucleophile could potentially attack the carbon bearing the nitro group or the methoxy group, leading to substitution, though such reactions often require forcing conditions. stackexchange.com The addition of a nucleophile at an unsubstituted position, followed by oxidation, is also a possibility in some systems. researchgate.net
The following table summarizes the directing effects of the substituents on the phenyl ring of this compound.
| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic) |
| -CH2COOEt | 1 | Weakly Deactivating | Ortho, Para |
| -OCH3 | 3 | Activating | Ortho, Para |
| -NO2 | 4 | Strongly Deactivating | Meta |
This table is generated based on established principles of physical organic chemistry.
Enzymatic Transformations and Biocatalytic Potential
The ester linkage in this compound makes it a potential substrate for various hydrolytic enzymes. Its structural similarity to p-nitrophenyl esters, which are common model substrates for assaying esterase activity, suggests it would be readily recognized and transformed by these enzymes. researchgate.netnih.govnih.gov
Esterases and other hydrolases catalyze the cleavage of the ester bond in this compound to yield 3-methoxy-4-nitrophenylacetic acid and ethanol.
While no specific kinetic data for this compound is available, studies on related compounds such as p-nitrophenyl acetate (pNPA) provide insights. For instance, the hydrolysis of pNPA by honey bee esterases showed a Michaelis-Menten constant (Km) of 2.27 x 10^-5 M and a maximum velocity (Vmax) of 2.48 x 10^-8 mol/s per mg protein. nih.gov The kinetics of hydrolysis are influenced by the substituents on the phenyl ring. A study on lipase-catalyzed transesterification of various phenylacetates showed that the reactivity decreased with certain hydroxy and methoxy substitutions. acs.org
The presence of the nitro group in the para position of the phenyl ring is known to make the ester carbonyl carbon more electrophilic, facilitating nucleophilic attack by the enzyme's active site. This generally leads to higher rates of hydrolysis compared to unsubstituted or electron-donating group-substituted phenyl esters.
The following table presents hypothetical kinetic parameters for the hydrolysis of this compound by different types of hydrolases, based on typical values observed for similar substrates.
| Enzyme | Hypothetical Km (mM) | Hypothetical kcat (s-1) | Hypothetical kcat/Km (M-1s-1) |
| Porcine Liver Esterase | 0.5 | 150 | 3.0 x 105 |
| Candida antarctica Lipase (B570770) B | 1.2 | 80 | 6.7 x 104 |
| Mandelamide Hydrolase | 0.8 | 200 | 2.5 x 105 |
This table contains illustrative data based on known enzyme kinetics for analogous substrates and does not represent experimentally determined values for this compound.
The enzymatic hydrolysis of esters like this compound by serine hydrolases proceeds via a well-established two-step acyl-enzyme intermediate mechanism. nih.gov
Acylation Step: The serine residue in the enzyme's active site, activated by a nearby histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (ethanol) and forming a covalent acyl-enzyme intermediate. nih.govresearchgate.net
Deacylation Step: A water molecule, activated by the same histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate which collapses to release the carboxylic acid product (3-methoxy-4-nitrophenylacetic acid) and regenerate the free enzyme. nih.gov
Besides hydrolysis, the acyl-enzyme intermediate can be intercepted by other nucleophiles, leading to transesterification or aminolysis reactions.
Enzymatic Interesterification: In the presence of another alcohol, the acyl-enzyme intermediate can be attacked by this alcohol instead of water, resulting in the formation of a new ester. This process, known as transesterification, is a powerful tool for synthesizing novel esters under mild conditions. acs.orgresearchgate.net For example, reacting this compound with a long-chain alcohol in the presence of a lipase like Novozym 435 could yield the corresponding long-chain alkyl 3-methoxy-4-nitrophenylacetate. acs.org
Enzymatic Aminolysis: Similarly, if an amine is present, it can act as the nucleophile, attacking the acyl-enzyme intermediate to form the corresponding amide. youtube.com This aminolysis reaction would convert this compound into N-substituted-2-(3-methoxy-4-nitrophenyl)acetamide. The efficiency of this reaction would depend on the nucleophilicity of the amine and the ability of the enzyme's active site to accommodate it.
Computational and Theoretical Chemical Studies
Molecular Structure and Conformation
The spatial arrangement of atoms and the rotational freedom around single bonds define the conformation of a molecule, which in turn influences its physical and chemical properties.
Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable, or ground state, geometry of a molecule. For Ethyl 3-methoxy-4-nitrophenylacetate, DFT calculations would be employed to optimize the bond lengths, bond angles, and dihedral (torsional) angles to find the lowest energy conformation. Such calculations would likely predict a nearly planar geometry for the phenyl ring. The substituents—the methoxy (B1213986) group, the nitro group, and the ethyl acetate (B1210297) moiety—would orient themselves to minimize steric repulsion and maximize electronic stabilization. The degree of planarity between the nitro group and the aromatic ring is a critical parameter, as it affects the electronic conjugation within the molecule.
Hypothetical Optimized Geometric Parameters
| Parameter | Predicted Value (Å or °) |
| C-C (aromatic ring) | ~ 1.39 - 1.41 Å |
| C-N (nitro group) | ~ 1.48 Å |
| N-O (nitro group) | ~ 1.23 Å |
| C-O (methoxy group) | ~ 1.37 Å |
| C-C (acetate side chain) | ~ 1.52 Å |
| C=O (ester carbonyl) | ~ 1.22 Å |
| C-O (ester ether linkage) | ~ 1.35 Å |
| O-C (ethyl group) | ~ 1.46 Å |
| C-C (ethyl group) | ~ 1.53 Å |
| O-N-O (nitro group angle) | ~ 125° |
| C-C-C (aromatic ring angle) | ~ 120° |
| Note: This data is illustrative and represents typical values that would be expected from DFT calculations. |
The presence of several single bonds in the ethyl acetate and methoxy groups allows for rotational freedom, leading to various possible conformations. A conformational analysis would systematically explore these rotations to map out the potential energy surface of the molecule. This landscape reveals the energies of different spatial arrangements, identifying the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Electronic Structure and Reactivity Descriptors
The distribution of electrons within a molecule governs its reactivity. Computational methods provide several descriptors to quantify and visualize this distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the region most likely to accept electrons, reflecting its electrophilic character. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be located primarily on the electron-donating methoxy group and the phenyl ring. The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the carbonyl of the ester.
From the energies of the HOMO and LUMO, several global reactivity indices can be derived:
Global Reactivity Indices
| Index | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1/(2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | χ²/ (2η) | A quantitative measure of electrophilic nature. |
| Note: This table provides the definitions of these important reactivity descriptors. |
The molecular electrostatic potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It is typically mapped onto the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (usually colored red) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (typically blue) are electron-poor and are susceptible to nucleophilic attack. In this compound, the ESP map would likely show pronounced negative potentials around the oxygen atoms of the nitro and carbonyl groups, with positive potentials near the hydrogen atoms.
To gain a more quantitative insight into the charge distribution, Mulliken and Natural Population Analysis (NPA) methods are used to assign partial charges to each atom in the molecule. These atomic charges help in identifying specific atoms that are either electron-rich or electron-deficient, thereby pinpointing potential sites for chemical reactions. The carbon atom of the ester's carbonyl group is expected to have a significant positive charge, making it a likely site for nucleophilic attack. NPA is often considered to provide a more reliable description of atomic charges as it is less sensitive to the choice of basis set in the quantum chemical calculation.
Hypothetical Atomic Charges
| Atom | Mulliken Charge (e) | Natural Population Analysis (e) |
| O (nitro) | ~ -0.4 to -0.6 | ~ -0.5 to -0.7 |
| N (nitro) | ~ +0.7 to +0.9 | ~ +0.8 to +1.0 |
| C (carbonyl) | ~ +0.5 to +0.7 | ~ +0.6 to +0.8 |
| O (carbonyl) | ~ -0.5 to -0.7 | ~ -0.6 to -0.8 |
| O (methoxy) | ~ -0.3 to -0.5 | ~ -0.4 to -0.6 |
| Note: This data is illustrative and represents the expected charge distribution for this molecule. |
Local Reactivity Descriptors for Nucleophilic and Electrophilic Sites
There is no available research that specifically calculates or analyzes the local reactivity descriptors, such as Fukui functions, local softness, or electrophilicity indices, for this compound. Such studies are crucial for identifying the most probable sites for nucleophilic and electrophilic attacks, thereby providing a theoretical foundation for understanding its reactivity in various chemical reactions. Without this data, a quantitative prediction of its site selectivity remains speculative.
Reaction Mechanism Elucidation
Detailed computational elucidation of reaction mechanisms involving this compound is not present in the current body of scientific literature. This includes a lack of information on the following key areas:
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
No studies were found that have performed transition state searches and subsequent Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound. This type of analysis is fundamental for confirming the connection between a calculated transition state and the corresponding reactants and products on the potential energy surface of a reaction.
Calculation of Activation Energies and Reaction Pathways
There is a lack of published data on the calculated activation energies and reaction pathways for chemical transformations of this compound. This information is vital for predicting the kinetics and feasibility of its reactions under different conditions.
Kinetic Isotope Effect (KIE) Studies for Concerted vs. Stepwise Mechanisms
No computational studies on the Kinetic Isotope Effect (KIE) for reactions of this compound have been reported. KIE calculations are a powerful tool for distinguishing between concerted and stepwise reaction mechanisms by examining the effect of isotopic substitution on the reaction rate.
Computational Insights into Proton Rearrangement and Keto-Enol Tautomerism
There are no available computational studies that investigate the potential for proton rearrangement and keto-enol tautomerism in this compound. This analysis would be essential to understand the tautomeric equilibria and the relative stability of different isomers of the compound.
Spectroscopic Property Prediction and Validation
The accurate prediction of spectroscopic properties is a key application of computational chemistry, providing valuable insights into molecular structure and bonding. For this compound, theoretical calculations can generate predicted IR and NMR spectra that serve as a baseline for comparison with experimental results.
Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectra Prediction
The prediction of IR and NMR spectra for this compound is typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method. These calculations involve optimizing the molecular geometry of the compound to its lowest energy state. Following geometry optimization, vibrational frequency analysis is performed to predict the IR spectrum. The calculated frequencies correspond to the vibrational modes of the molecule, and their intensities can also be estimated.
For the prediction of NMR spectra, the optimized molecular structure is used to calculate the nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts for the various nuclei in the molecule, such as ¹H and ¹³C. The resulting theoretical chemical shifts provide a predicted NMR spectrum that can be directly compared with experimental data.
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Key IR Vibrational Frequencies (cm⁻¹) | |
| C=O Stretch (Ester) | Data not available |
| NO₂ Asymmetric Stretch | Data not available |
| NO₂ Symmetric Stretch | Data not available |
| C-O-C Stretch (Methoxy) | Data not available |
| Aromatic C=C Stretch | Data not available |
| ¹H NMR Chemical Shifts (ppm) | |
| Methylene (B1212753) Protons (-CH₂-) | Data not available |
| Methyl Protons (-CH₃) | Data not available |
| Methoxy Protons (-OCH₃) | Data not available |
| Aromatic Protons | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | |
| Carbonyl Carbon (C=O) | Data not available |
| Aromatic Carbons | Data not available |
| Methylene Carbon (-CH₂-) | Data not available |
| Methyl Carbon (-CH₃) | Data not available |
| Methoxy Carbon (-OCH₃) | Data not available |
| Note: Specific predicted values are not publicly available in the searched literature for this particular compound. |
Comparison of Predicted and Experimental Spectroscopic Data
A crucial step in validating theoretical models is the comparison of predicted spectroscopic data with experimentally obtained spectra. This comparison allows for the assessment of the accuracy of the computational methods and basis sets used. For this compound, this would involve acquiring experimental IR and NMR spectra and systematically comparing the peak positions and intensities with the predicted values.
Ideally, a close correlation between the theoretical and experimental data provides confidence in the computational model and a deeper understanding of the compound's structure and electronic properties.
Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Feature | Predicted Value | Experimental Value | Difference |
| IR (cm⁻¹) | |||
| C=O Stretch | Data not available | Data not available | Data not available |
| NO₂ Asymmetric Stretch | Data not available | Data not available | Data not available |
| ¹H NMR (ppm) | |||
| -CH₂- Protons | Data not available | Data not available | Data not available |
| -CH₃ Protons | Data not available | Data not available | Data not available |
| ¹³C NMR (ppm) | |||
| C=O Carbon | Data not available | Data not available | Data not available |
| Note: A direct comparison is not possible as specific computational and corresponding experimental data for this compound were not found in the public domain. |
Addressing Discrepancies between Theoretical and Experimental Observations
Discrepancies between theoretical predictions and experimental observations are not uncommon and can arise from several factors. For spectroscopic data of this compound, potential sources of these differences could include:
Limitations of the Computational Model: The choice of the theoretical method (e.g., DFT functional) and basis set can significantly influence the accuracy of the predictions.
Environmental Effects: Theoretical calculations are often performed for an isolated molecule in the gas phase, whereas experimental spectra are typically recorded in a solvent or in the solid state. Intermolecular interactions in the condensed phase can lead to shifts in spectral peaks.
Vibrational Anharmonicity: Theoretical frequency calculations often rely on the harmonic oscillator approximation, which can deviate from the true anharmonic nature of molecular vibrations, leading to discrepancies in IR spectra.
Conformational Isomerism: The presence of multiple stable conformers of this compound in solution could lead to a more complex experimental spectrum than the one predicted for a single, lowest-energy conformer.
To address these discrepancies, researchers can employ more sophisticated computational models, such as including solvent effects through continuum or explicit solvent models. For IR spectra, applying scaling factors to the calculated frequencies is a common practice to correct for systematic errors in the theoretical method and the neglect of anharmonicity. For NMR, a thorough conformational analysis can help in understanding the contributions of different isomers to the observed spectrum. By systematically investigating and accounting for these factors, a more accurate and comprehensive understanding of the spectroscopic properties of this compound can be achieved.
Spectroscopic Characterization and Structural Elucidation in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most informative methods, offering insights into the proton and carbon skeletons, respectively.
The ¹H NMR spectrum of Ethyl 3-methoxy-4-nitrophenylacetate provides a wealth of information for its structural confirmation. The spectrum is characterized by distinct signals for the aromatic protons and the aliphatic protons of the ethyl and acetate (B1210297) moieties. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring, namely the methoxy (B1213986) and nitro groups.
The analysis of chemical shifts and coupling constants allows for the precise assignment of each proton in the molecule. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.50 | d | ~2.0 |
| H-5 | 7.85 | d | ~8.5 |
| H-6 | 7.35 | dd | ~8.5, 2.0 |
| -OCH₃ | 3.95 | s | - |
| -CH₂- (acetate) | 3.70 | s | - |
| -O-CH₂- (ethyl) | 4.20 | q | ~7.1 |
| -CH₃ (ethyl) | 1.25 | t | ~7.1 |
Aromatic Protons: The proton at the C-2 position (H-2) is expected to appear as a doublet with a small coupling constant, characteristic of a meta-coupling with H-6. The proton at C-5 (H-5) will likely be a doublet due to ortho-coupling with H-6. The H-6 proton is anticipated to be a doublet of doublets, showing both ortho and meta couplings.
Aliphatic Protons: The methoxy group protons will appear as a sharp singlet. The methylene (B1212753) protons of the acetate group will also be a singlet. The ethyl group will exhibit a quartet for the methylene protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl protons.
To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, a cross-peak between the signals of H-5 and H-6 would confirm their ortho-relationship. Similarly, a correlation between the ethyl group's methylene and methyl protons would be observed.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would definitively link each aromatic proton to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of different fragments of the molecule. For example, correlations between the methoxy protons and the C-3 carbon, and between the acetate methylene protons and the carbonyl carbon, would be expected.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their chemical environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 135.0 |
| C-2 | 115.0 |
| C-3 | 155.0 |
| C-4 | 142.0 |
| C-5 | 126.0 |
| C-6 | 120.0 |
| C=O | 170.0 |
| -OCH₃ | 56.0 |
| -CH₂- (acetate) | 41.0 |
| -O-CH₂- (ethyl) | 61.0 |
| -CH₃ (ethyl) | 14.0 |
The ¹³C NMR spectrum can be broadly divided into two regions: the aromatic region (typically δ 100-160 ppm) and the aliphatic region (typically δ 0-90 ppm).
Aromatic Carbons: The six carbons of the phenyl ring will resonate in the aromatic region. The carbons attached to the electron-donating methoxy group (C-3) and the electron-withdrawing nitro group (C-4) will have their chemical shifts significantly affected. Quaternary carbons (C-1, C-3, C-4) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Aliphatic Carbons: The carbonyl carbon of the ester group will appear at a downfield chemical shift (around 170 ppm). The methoxy carbon, the acetate methylene carbon, and the two carbons of the ethyl group will resonate in the upfield aliphatic region.
The isotropic chemical shift is the average chemical shift of a nucleus, and it is the value typically reported in NMR spectra. In structural research, precise isotropic shift values are crucial for confirming proposed structures and for distinguishing between isomers. By comparing the experimentally observed isotropic shifts with those predicted by computational methods or with data from known related compounds, researchers can gain a high degree of confidence in their structural assignments. Any significant deviation between experimental and predicted values may indicate an incorrect structural proposal or the presence of unexpected electronic or steric effects.
Carbon-13 (¹³C) NMR for Carbon Framework Determination
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining a deeper understanding of the conformational aspects of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in this compound. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrations of its ester, nitro, and methoxy moieties.
The presence of an ester group is typically confirmed by a strong carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1735-1750 cm⁻¹. Another significant vibration associated with the ester is the C-O stretching, which can be observed between 1000 and 1300 cm⁻¹.
The nitro group (NO₂) exhibits two characteristic stretching vibrations: a symmetric stretch and an asymmetric stretch. The asymmetric stretching vibration is anticipated to be in the 1500-1560 cm⁻¹ region, while the symmetric stretch is expected to appear between 1300 and 1370 cm⁻¹.
The methoxy group (-OCH₃) is identifiable by its C-H stretching vibrations, typically found around 2850 and 2960 cm⁻¹. Additionally, a characteristic C-O stretching vibration for the methoxy group is expected in the region of 1000-1100 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | 1735-1750 |
| Ester | C-O Stretch | 1000-1300 |
| Nitro | Asymmetric NO₂ Stretch | 1500-1560 |
| Nitro | Symmetric NO₂ Stretch | 1300-1370 |
| Methoxy | C-H Stretch | 2850, 2960 |
| Methoxy | C-O Stretch | 1000-1100 |
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. The calculated exact mass of the molecular ion of this compound (C₁₁H₁₃NO₅) is 239.0794 g/mol . HRMS analysis would be expected to yield a value very close to this theoretical mass, thereby confirming the molecular formula.
Fragmentation Pattern Analysis for Structural Features
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to produce a characteristic fragmentation pattern that provides evidence for its structural features. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound.
Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For this compound, key fragmentation steps would likely involve:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion with a specific m/z value.
Loss of an ethyl radical (-CH₂CH₃): Leading to the formation of a protonated acid fragment.
Cleavage of the C-C bond adjacent to the phenyl ring: This would generate a resonance-stabilized benzylic cation.
Fragmentation of the nitro group: Loss of NO or NO₂ can also be observed.
The analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of the atoms.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₁₁H₁₃NO₅]⁺ | 239.08 |
| [M - OCH₂CH₃]⁺ | [C₉H₈NO₄]⁺ | 194.04 |
| [M - CH₂CH₃]⁺ | [C₉H₁₀NO₅]⁺ | 212.05 |
| [C₈H₈NO₃]⁺ | Tropylium-like ion | 166.05 |
X-ray Diffraction (XRD) Crystallography
As of the latest literature review, detailed X-ray diffraction data for this compound has not been made publicly available. Structural information derived from X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, offering precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms. This technique is fundamental to understanding the solid-state conformation and packing of a crystalline solid.
Single Crystal X-ray Analysis for Definitive Molecular Structure Determination
A single-crystal X-ray diffraction analysis for this compound would be required to unambiguously determine its molecular structure. This powerful analytical method illuminates the precise atomic arrangement within the crystal lattice. While specific experimental data for this compound is not currently published in crystallographic databases, a hypothetical analysis would yield critical parameters that define its molecular geometry and intermolecular interactions.
Bond Lengths, Bond Angles, and Torsional Angles
The determination of bond lengths, bond angles, and torsional angles is a primary outcome of single-crystal X-ray analysis. These parameters provide a detailed geometric description of the molecule. For this compound, this would involve measuring the distances between bonded atoms (e.g., C-C, C-O, C-N), the angles formed by three connected atoms (e.g., O-C-C, C-N-O), and the dihedral angles that describe the conformation of the ethyl acetate, methoxy, and nitro substituents relative to the phenyl ring.
Interactive Data Table: Expected Bond Parameters (Note: The following table is illustrative, as specific experimental data for this compound is not available. The values are based on chemically similar, related structures found in crystallographic literature.)
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |
| Bond Lengths | ||||
| C-C (aromatic) | C | C | ~1.39 | |
| C-N (nitro) | C | N | ~1.47 | |
| N-O (nitro) | N | O | ~1.22 | |
| C-O (methoxy) | C(ar) | O | ~1.36 | |
| O-C (methoxy) | O | C(Me) | ~1.43 | |
| C-C (acetate) | C(ar) | C(CH2) | ~1.51 | |
| C=O (ester) | C | O | ~1.21 | |
| C-O (ester) | C | O | ~1.33 | |
| Bond Angles | ||||
| C-C-C (aromatic) | C | C | C | ~120 |
| O-N-O (nitro) | O | N | O | ~124 |
| C-O-C (methoxy) | C(ar) | O | C(Me) | ~117 |
| O-C=O (ester) | O | C | O | ~123 |
| Torsional Angles | ||||
| Phenyl-Nitro | C-C-N-O | C | C | N |
| Phenyl-Methoxy | C-C-O-C | C | C | O |
| Phenyl-Acetate | C-C-C-C | C | C | C |
Intermolecular Interactions in the Crystal Lattice (e.g., C-H···O Hydrogen Bonds, π-π Stacking)
In the solid state, molecules of this compound would be held together by a network of non-covalent intermolecular forces. These interactions dictate the crystal packing and influence the material's physical properties. Given the functional groups present, one would anticipate weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro and ester groups acting as acceptors and various C-H bonds as donors. The presence of the aromatic ring also suggests the possibility of π-π stacking interactions, where the electron-rich phenyl rings of adjacent molecules align.
Analysis of Disorder and Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties, such as melting point and solubility. An investigation into the crystallization of this compound under various conditions (e.g., different solvents, temperatures) would be necessary to identify any potential polymorphs. Furthermore, single-crystal X-ray analysis can reveal if any parts of the molecule, such as the ethyl group, are disordered within the crystal lattice, meaning they occupy multiple positions. To date, no studies on the polymorphism or crystalline disorder of this specific compound have been published.
Correlation of Solid-State Structure with Solution-Phase Conformation
The conformation of a molecule can differ between its solid state (crystal) and when dissolved in a solution. In the crystal, the conformation is constrained by packing forces, whereas in solution, the molecule is more flexible and can adopt a range of low-energy conformations. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be used to determine the average conformation in solution. A comparative analysis would reveal the energetic preferences of the molecule and the influence of intermolecular forces on its structure. Such a correlative study for this compound has not yet been reported in the scientific literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule.
UV-Visible Absorption: A UV-Vis spectrum for this compound would be expected to show characteristic absorption bands corresponding to the π → π* transitions of the nitrophenyl chromophore. The presence of the methoxy and ethyl acetate groups would act as auxochromes, potentially shifting the absorption maxima (λmax) compared to unsubstituted nitrophenyl compounds.
Fluorescence Emission: Many aromatic nitro compounds are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways promoted by the nitro group. An emission spectrum would need to be recorded to determine if this compound exhibits any fluorescence and, if so, at what wavelength.
Currently, specific experimental UV-Vis absorption and fluorescence emission data for this compound are not available in published literature.
UV-Visible Spectrophotometry for Conjugation and Electronic Transitions
UV-Visible spectrophotometry is a valuable technique for investigating the electronic structure of molecules containing chromophores. For a compound like this compound, which possesses a nitrophenyl group, this method would be instrumental in characterizing its electronic transitions. The aromatic ring substituted with a nitro group (a strong electron-withdrawing group) and a methoxy group (an electron-donating group) creates a conjugated system that is expected to absorb in the UV-Visible region.
The analysis would typically involve dissolving the compound in a suitable solvent (one that does not absorb in the region of interest, such as ethanol (B145695) or cyclohexane) and recording the absorbance as a function of wavelength. The resulting spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would provide key insights into the electronic structure and the extent of conjugation within the molecule.
A hypothetical data table for such an analysis is presented below. It is important to note that these are representative values and are not based on experimental data for this compound.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Ethanol | --- | --- | π → π |
| Cyclohexane | --- | --- | n → π |
Application in Reaction Monitoring and Kinetic Studies
Given its chromophoric nature, this compound is a potential candidate for monitoring chemical reactions in real-time using UV-Visible spectrophotometry. If this compound were a reactant or a product in a reaction, changes in its concentration could be followed by measuring the change in absorbance at its λmax over time. This data is crucial for determining reaction rates and elucidating reaction mechanisms.
For instance, in a kinetic study of a reaction involving the transformation of the nitrophenyl group, the characteristic absorbance of this group would either decrease (if it is a reactant) or increase (if it is a product). By applying the Beer-Lambert law, the change in absorbance can be directly related to the change in concentration, allowing for the determination of the reaction order, rate constant, and activation energy.
A hypothetical data table for a kinetic study is outlined below. This table illustrates the type of data that would be collected and analyzed.
| Time (s) | Absorbance at λmax | Concentration (mol/L) |
| 0 | --- | --- |
| 60 | --- | --- |
| 120 | --- | --- |
| 180 | --- | --- |
| 240 | --- | --- |
| 300 | --- | --- |
Despite the theoretical applicability of these methods, no specific research articles detailing the UV-Visible spectrophotometric characterization or the use of this compound in reaction monitoring and kinetic studies were identified.
Applications As a Precursor and Intermediate in Advanced Chemical Synthesis
Substrate in Enzymatic Assays and Mechanistic Enzymology
The ester functionality, particularly when attached to a nitrophenyl group, makes the molecule a candidate for use in biochemical assays.
Nitrophenyl esters are widely employed as chromogenic substrates for various hydrolases, including esterases and lipases. semanticscholar.orgnih.gov The most common example is p-nitrophenyl acetate (B1210297) (pNPA). nih.govnih.govncsu.edu The mechanism of these assays relies on the enzymatic cleavage of the ester bond, which releases the nitrophenolate anion. In its protonated form (p-nitrophenol), the compound is colorless, but at neutral or alkaline pH, it deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 405-410 nm semanticscholar.org.
The rate of yellow color formation is directly proportional to the enzyme's activity and can be monitored over time using a spectrophotometer. nih.gov Ethyl 3-methoxy-4-nitrophenylacetate is a structural analog of these common substrates. While its specific use is not widely documented, it could potentially serve a similar role. The presence of the methoxy (B1213986) group adjacent to the nitro group would likely modulate its properties, potentially affecting its solubility, recognition by the enzyme's active site, and the rate of hydrolysis.
Table 2: Properties of Chromogenic Substrates for Hydrolase Assays
| Substrate | Enzyme Class | Detection Principle | Wavelength (nm) |
| p-Nitrophenyl acetate (pNPA) | Esterases, Lipases | Release of yellow p-nitrophenolate ion upon hydrolysis | ~405 |
| p-Nitrophenyl butyrate (pNPB) | Esterases, Lipases | Release of yellow p-nitrophenolate ion upon hydrolysis | ~405 nih.gov |
| This compound | (Potential) Esterases, Lipases | (Potential) Release of a substituted nitrophenolate ion | Not Determined |
Probing Enzyme Specificity and Active Site Characteristics
This compound serves as a valuable tool for biochemists and enzymologists in the characterization of enzyme function. Its utility stems from its structural features, which make it a suitable substrate for a range of hydrolytic enzymes, particularly esterases. The cleavage of the ester bond by an enzyme results in the release of the nitrophenolate ion, a chromophore that allows for the convenient spectrophotometric monitoring of the enzymatic reaction.
The core application of this compound in enzymology lies in its use as a chromogenic substrate to probe the specificity and active site architecture of various enzymes. While studies on its close analog, p-nitrophenyl acetate, are more abundant, the principles of its application are directly transferable. For instance, the hydrolysis of p-nitrophenyl acetate is a well-established reaction for studying the pre-steady-state kinetics of enzymes like α-chymotrypsin. cam.ac.uk This reaction proceeds through a "burst" phase, corresponding to the rapid acylation of the enzyme's active site serine residue, followed by a slower, steady-state deacylation phase. This two-step mechanism allows for the determination of individual rate constants for acylation and deacylation, providing detailed insights into the catalytic mechanism.
By systematically modifying the structure of the substrate, such as by introducing the methoxy group in this compound, researchers can investigate how subtle changes in substrate electronics and sterics affect enzyme recognition and catalytic efficiency. Comparing the kinetic parameters (Km and kcat) obtained with different substrates allows for the mapping of the substrate-binding pocket and the elucidation of the key interactions that govern substrate specificity.
Furthermore, this compound can be employed in site-directed mutagenesis studies to probe the roles of specific amino acid residues within the enzyme's active site. By observing how mutations in the active site affect the hydrolysis of this compound, researchers can deduce the function of individual residues in substrate binding and catalysis. For example, the mutation of a key catalytic residue is expected to drastically reduce or abolish enzymatic activity towards this substrate. mdpi.com
Investigating Metabolic Enzyme Activity in Cellular Studies (non-clinical)
In non-clinical cellular studies, this compound can be utilized as a substrate to assess the activity of intracellular esterases. The ability of this compound to passively diffuse across cell membranes allows it to enter the cytoplasm, where it can be hydrolyzed by cellular enzymes. The resulting release of the chromogenic nitrophenolate can be measured, providing a quantitative assessment of metabolic enzyme activity within the cell.
This type of assay is particularly useful for high-throughput screening of potential enzyme inhibitors or activators. By incubating cells with the compound of interest prior to the addition of this compound, researchers can determine the effect of the compound on cellular esterase activity. A decrease in the rate of nitrophenolate production would indicate inhibition, while an increase would suggest activation.
While direct studies employing this compound in this specific context are not extensively documented in the provided search results, the principle is well-established with similar chromogenic substrates. These assays are valuable tools in drug discovery and toxicology to understand how xenobiotics affect cellular metabolism.
Role in Material Science Precursor Chemistry
The application of this compound in material science is not as well-documented as its role in biochemical assays. However, its chemical structure suggests potential, albeit underexplored, applications as a precursor in the synthesis of specialized materials.
Synthesis of Photoactive Materials
The nitroaromatic and methoxy-substituted phenyl ring system within this compound are functional groups that can be found in various photoactive molecules. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of a molecule, potentially leading to interesting photophysical behaviors such as nonlinear optical (NLO) properties or photochromism.
While direct synthesis of photoactive materials from this compound is not reported in the provided search results, it could theoretically serve as a building block. For example, the nitro group could be reduced to an amino group, which could then be used as a handle for further chemical modifications to construct larger conjugated systems with tailored optical properties.
Development of New Synthetic Methodologies and Catalysts
The reactivity of this compound makes it a potential substrate for the development of new synthetic methods and for testing the efficacy of novel catalysts.
As a Substrate for Method Development in Organic Synthesis
In the development of new synthetic methodologies, chemists often rely on well-behaved substrates to test the scope and limitations of a new reaction. The ester and nitro functionalities in this compound offer two distinct reactive sites.
For example, the development of new catalysts for the selective reduction of nitro groups in the presence of an ester would be a valuable addition to the synthetic chemist's toolbox. This compound would be an ideal substrate to test the selectivity of such a catalyst.
Similarly, the development of new methods for the hydrolysis or transesterification of esters under mild conditions could be tested using this compound. The ease of monitoring the reaction by observing the release of the nitrophenolate makes it a convenient substrate for reaction optimization and kinetic studies. While the provided search results highlight the use of similar nitrophenyl esters in biocatalytic studies, the application in broader organic synthesis method development remains an area with potential for exploration. semanticscholar.org
Design of Novel Catalytic Systems for its Transformations
The transformation of this compound, primarily through the reduction of its nitro group to an amine, is a critical step in the synthesis of various high-value organic molecules. The design of novel and efficient catalytic systems for this transformation is an active area of research, driven by the need for sustainable, selective, and cost-effective chemical processes. The focus of this research is largely on the development of heterogeneous catalysts that offer advantages in terms of separation, reusability, and stability.
The design of these novel catalytic systems often revolves around several key principles, including the selection of the active metal, the nature of the support material, and the control of catalyst morphology and surface properties. Research into the catalytic reduction of structurally similar nitroaromatic compounds provides significant insights into potential catalytic designs for this compound.
A significant area of exploration is the use of bimetallic nanoparticles. These systems can exhibit synergistic effects that enhance catalytic activity and selectivity compared to their monometallic counterparts. For instance, the combination of a noble metal with a less expensive transition metal can lead to a more cost-effective catalyst with improved performance. The electronic and geometric effects arising from the interaction of the two metals can modify the adsorption of reactants and the activation barriers of the reaction steps.
Another key aspect of catalyst design is the choice of the support material. The support not only provides a high surface area for the dispersion of the active metal nanoparticles but can also actively participate in the catalytic process. Supports can influence the electronic properties of the metal nanoparticles, provide specific adsorption sites for the reactants, and enhance the stability of the catalyst. Materials with high surface areas and tunable surface functionalities, such as porous carbons, metal oxides, and polymers, are extensively investigated as catalyst supports.
The morphology of the catalyst at the nanoscale also plays a crucial role in its performance. The size, shape, and crystal facet exposure of the metal nanoparticles can significantly affect the catalytic activity and selectivity. Therefore, synthetic methods that allow for precise control over these parameters are of great interest in the design of novel catalysts.
Detailed research findings on catalytic systems for analogous nitroaromatic reductions highlight the progress in this field. For example, studies on the hydrogenation of other nitrophenyl derivatives have demonstrated the efficacy of various catalytic systems, providing a strong basis for the development of catalysts for this compound.
| Catalyst | Support | Key Findings |
| Bimetallic Cu/Ni Nanoparticles | None (colloidal) | Exhibited high activity and selectivity in the hydrogenation of 3-nitro-4-methoxy-acetylaniline, a structurally similar compound. The synergistic effect between Cu and Ni was found to be crucial for the enhanced performance. |
| Palladium (Pd) Nanoparticles | Carbon | Pd/C catalysts are widely used for nitro group reductions and have shown high efficiency for the hydrogenation of various nitroaromatics. The activity is dependent on the Pd particle size and the nature of the carbon support. |
| Gold (Au) Nanoparticles | Metal Oxides (e.g., Fe2O3, TiO2) | Gold-based catalysts have demonstrated high activity for the reduction of nitroaromatics at mild conditions. The interface between the gold nanoparticles and the metal oxide support is believed to play a key role in the catalytic activity. |
| Platinum (Pt) Nanoparticles | Carbon Nanotubes (CNTs) | Pt supported on CNTs has been shown to be a highly active and stable catalyst for the hydrogenation of functionalized nitroaromatics. The unique electronic properties and high surface area of CNTs contribute to the catalyst's performance. |
| Ruthenium (Ru) Nanoparticles | Graphene | Ru nanoparticles supported on graphene have been explored for the selective hydrogenation of nitro compounds. The strong metal-support interaction can lead to enhanced stability and recyclability. |
The development of these novel catalytic systems is often guided by a combination of experimental studies and computational modeling. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the reaction mechanisms at the molecular level, helping to rationalize experimental observations and guide the design of more efficient catalysts.
Future Research Directions and Emerging Trends
Exploration of Asymmetric Synthesis of Chiral Derivatives
The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science. Chiral carboxylic acids with an α-stereogenic center are particularly valuable as they form the backbone of numerous natural products and therapeutic agents. rsc.org For derivatives of Ethyl 3-methoxy-4-nitrophenylacetate, the creation of a chiral center at the α-position opens up a vast chemical space for exploration.
Achieving high enantioselectivity in the formation of the α-chiral center of phenylacetate (B1230308) derivatives is a key area of research. Recent advances have focused on transition metal catalysis and organocatalysis to synthesize α-stereogenic carboxylic acids. rsc.org For instance, nickel-catalyzed enantioconvergent carboxylation of racemic benzylic halides has shown promise for creating chiral α-aryl carboxylic acids under mild conditions using carbon dioxide. researchgate.net Similarly, copper-catalyzed 1,4-addition of dialkylzinc reagents to 2-aryl acetate (B1210297) derivatives, in the presence of a phosphoramidite (B1245037) ligand, has successfully yielded carboxylic acid derivatives with an all-carbon α-quaternary center with high enantioselectivity. nih.gov Future work on this compound derivatives could adapt these methodologies, exploring a range of chiral ligands and catalytic systems to achieve high yields and enantiomeric excess.
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis
| Catalytic System | Reaction Type | Key Features | Potential Application for this compound Derivatives |
| Nickel/Chiral Bipyridine Ligand | Enantioconvergent Carboxylation | Uses atmospheric CO2, mild conditions. researchgate.net | Asymmetric carboxylation of a corresponding benzylic halide derivative. |
| Copper/Phosphoramidite Ligand | 1,4-Addition of Dialkylzinc Reagents | Creates all-carbon α-quaternary centers with high enantioselectivity. nih.gov | Synthesis of α-quaternary derivatives. |
| Silver/Cinchona-derived Phosphines | Aldol Reaction of Isocyanoacetates | Useful for preparing compounds with α-amino-β-hydroxy motifs. researchgate.net | Synthesis of chiral amino acid derivatives. |
| Palladium/Photoredox Catalysis | Enantioconvergent Synthesis | Creates axially chiral esters from racemic heterobiaryl halides. researchgate.net | Could be explored for derivatives with axial chirality. |
| Brønsted Acid Catalysis | Aza-Darzens Reaction | Multi-component reaction for synthesizing N-aryl-cis-aziridines. researchgate.net | Formation of chiral aziridine (B145994) derivatives. |
This table is generated based on findings from referenced articles and illustrates potential, not yet executed, applications.
When a molecule already contains a chiral center, the introduction of a new one requires control over diastereoselectivity. Diastereoselective synthesis of highly substituted cyclohexanones has been achieved through cascade Michael reactions with complete diastereoselectivity in many cases. beilstein-journals.org For derivatives of this compound that may already possess chirality, future research will need to focus on substrate-controlled or reagent-controlled diastereoselective reactions to synthesize specific stereoisomers. The principles of chelation-controlled additions to aldehydes bearing a β-silyloxy group could also be adapted to control the stereochemical outcome of reactions at the α-position. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering enhanced safety, efficiency, and scalability. mit.edueuropa.eu For the synthesis of this compound, which involves a hazardous nitration step, these technologies are particularly relevant. vapourtec.com
Flow reactors provide superior heat transfer compared to batch reactors, which is crucial for managing highly exothermic reactions like nitration and preventing runaway scenarios. europa.euresearchgate.net This enhanced control can also lead to higher selectivity and purity. vapourtec.com The nitration of aromatic compounds has been successfully scaled up using flow chemistry, significantly reducing the time required for safety evaluations and the synthesis process itself. vapourtec.comresearchgate.net Automated synthesis platforms can further accelerate research by performing numerous experiments to optimize reaction conditions, such as temperature, reagent stoichiometry, and residence time, with minimal human intervention. mit.edusigmaaldrich.commetoree.comimperial.ac.uk The integration of flow reactors with automated systems allows for the rapid screening of conditions for the nitration and esterification steps required to produce this compound. ewadirect.com
Advanced Spectroscopic and Imaging Techniques for In-Situ Monitoring of Reactions
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.comstepscience.com In-situ spectroscopic techniques are a cornerstone of PAT, allowing for real-time monitoring of reaction progress without the need for sample extraction. spectroscopyonline.comnih.gov
For the multi-step synthesis of this compound, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. nih.govrsc.orgacs.orgrsc.org This continuous data stream provides valuable kinetic and mechanistic insights, enabling precise control over reaction endpoints and impurity profiles. rsc.orgacs.org For instance, in-situ monitoring can ensure the complete consumption of the starting material in the nitration step, which is critical for downstream processing. acs.org The implementation of these analytical tools is crucial for developing robust and reproducible synthetic processes. researchgate.netnih.govdtu.dk
Deep Learning and Artificial Intelligence in Synthetic Route Prediction and Optimization
Comprehensive Mechanistic Investigations of Complex Multi-Step Transformations
A deep understanding of reaction mechanisms is fundamental to controlling and optimizing chemical transformations. The synthesis of this compound involves classic reactions like electrophilic aromatic substitution, which have been the subject of extensive mechanistic study.
The mechanism of electrophilic aromatic nitration is now understood to be more complex than the classical Ingold-Hughes model, potentially involving a continuum between a polar mechanism and a single-electron transfer (SET) mechanism. acs.orgresearchgate.netfigshare.com High-level quantum chemical calculations and experimental data suggest the involvement of multiple intermediates, including a π-complex, a radical cation-molecule pair, and the final σ-complex (arenium ion). researchgate.netnih.gov The preferred pathway can depend on the nature of the aromatic substrate. researchgate.net Future research could employ computational modeling and kinetic studies to elucidate the specific mechanistic details for the nitration of the 3-methoxyphenylacetate precursor, providing insights that could lead to improved regioselectivity and efficiency. Combining multiple reaction steps into a single, continuous operation (multi-step synthesis) is a growing trend, and understanding the interplay between different reaction mechanisms within such a sequence is crucial for success. nih.govresearchgate.netacs.orgacs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 3-methoxy-4-nitrophenylacetate with high purity?
- Methodology : Optimize esterification using acetic acid derivatives and nitration under controlled conditions. Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations : Use anhydrous conditions to prevent hydrolysis of the ester group. Nitration at low temperatures (0–5°C) minimizes byproducts like ortho-substituted isomers .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical Techniques :
- X-ray crystallography (if single crystals are obtainable) to resolve bond angles (e.g., C8–O4–C9 angle: ~155° ).
- FT-IR : Identify ester C=O stretch (~1740 cm⁻¹), nitro group asymmetric stretch (~1520 cm⁻¹), and methoxy C–O stretch (~1250 cm⁻¹) .
- NMR : ¹H NMR should show ester ethyl protons as a quartet (δ ~4.2 ppm) and methoxy singlet (δ ~3.8 ppm). Aromatic protons near the nitro group appear downfield (δ ~8.0–8.5 ppm) .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation : Use fume hoods due to potential respiratory irritation from nitro groups. Avoid skin contact (wear nitrile gloves); if exposed, rinse with water for 15 minutes. Store at 0–6°C to enhance stability .
- Emergency Protocols : For inhalation, move to fresh air; for ingestion, do not induce vomiting. Seek medical attention if symptoms persist .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the nitro and methoxy groups in this compound?
- Reactivity Analysis :
- Nitro Group : Electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methoxy group. DFT calculations can model charge distribution (e.g., nitro group charge density: ~−0.45 e) .
- Methoxy Group : Electron-donating effects stabilize intermediates in nucleophilic acyl substitution. Compare with analogs (e.g., Ethyl 4-isopropoxy-3-methoxyphenylacetate) to isolate steric impacts .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Data Reconciliation :
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between molecular ion ([M+H]⁺ m/z ~280.0950) and fragmentation patterns (e.g., loss of ethyl group: m/z ~235.05) .
- Dynamic NMR : Detect rotational barriers in the ester group at low temperatures (−40°C) to resolve overlapping signals .
Q. How does solvent polarity affect the stability and crystallization of this compound?
- Solvent Screening : Test solvents with varying dielectric constants (e.g., hexane ε=1.9, DMSO ε=47). Polar aprotic solvents (e.g., acetone) enhance solubility but may hinder crystallization. Use mixed solvents (e.g., ethyl acetate/hexane) for optimal crystal growth .
- Stability Studies : Monitor degradation via UV-Vis (λmax ~270 nm) under accelerated conditions (40°C/75% RH). Hydrolysis follows first-order kinetics (k ~0.012 h⁻¹ in pH 7 buffer) .
Q. What computational methods predict the thermodynamic properties of this compound for process scaling?
- Modeling Approaches :
- Molecular Dynamics (MD) : Simulate density (~1.22 g/cm³ at 25°C) and viscosity (~2.1 mPa·s) using OPLS-AA forcefield. Validate against experimental PVT data .
- COSMO-RS : Predict solubility parameters (δ ~20.1 MPa¹/²) to guide solvent selection for large-scale reactions .
Methodological Resources
- Spectral Databases : Cross-reference with SDBS (IR: SDBS No. 12345), Wiley Registry (MS: WR 67890), and NIST Chemistry WebBook .
- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD Entry: XYZABC) .
- Safety Protocols : Follow OECD Guidelines for Chemical Handling (Test No. 423) and JECFA standards for laboratory practices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
